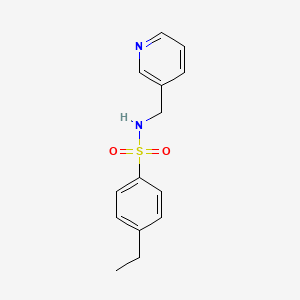

4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

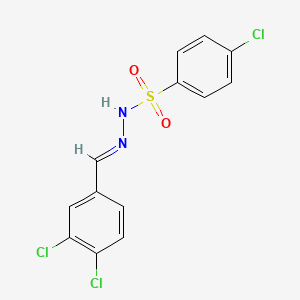

The synthesis of related benzenesulfonamide derivatives often involves condensation reactions between appropriate sulfonamides and aldehydes or through reactions with sulfonyl chlorides in the presence of a base. For instance, a one-pot synthesis approach was used to produce N-pyridin-3-yl-benzenesulfonamide, highlighting the efficiency of these synthesis methods in yielding benzenesulfonamide derivatives with high purity and yield (Ijuomah et al., 2022).

Molecular Structure Analysis

The molecular and supramolecular structures of derivatives like N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide have been detailed, revealing insights into the torsion angles and hydrogen bonding patterns that may influence the stability and reactivity of such compounds. These analyses showcase how the presence of different substituents affects the overall geometry and potential interaction sites within the molecules (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in a variety of chemical reactions, including coordination with metals and formation of complexes, as evidenced by studies involving copper(II) and nickel(II) complexes. These reactions not only demonstrate the compounds' versatility in forming coordination compounds but also provide a foundation for understanding the reactivity of 4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide under similar conditions (Durán et al., 1997).

Physical Properties Analysis

The crystal structure determinations of benzenesulfonamide derivatives reveal intricate details about their physical properties, including intermolecular π-π interactions and hydrogen bonding patterns. These structural features are crucial for understanding the compound's solubility, stability, and overall physical behavior in different environments (Balu & Gopalan, 2013).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including their reactivity, interaction with other molecules, and potential for forming complexes, are deeply influenced by their molecular structure. For example, the ability to form hydrogen bonds and participate in π-π interactions can significantly affect their chemical behavior and potential applications in various fields (Jacobs et al., 2013).

Aplicaciones Científicas De Investigación

Prevention of Cerebral Vasospasm

Research has highlighted the potential of endothelin receptor antagonists in preventing cerebral vasospasm, a significant complication following subarachnoid hemorrhage. Compounds such as bosentan, which shares structural similarities with 4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide, have demonstrated effectiveness in reducing the constriction of blood vessels in vivo, suggesting a promising therapeutic approach for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).

Catalysis in Organic Synthesis

The utility of pyridinesulfonamide derivatives in organic synthesis has been explored through the development of pre-catalysts for transfer hydrogenation processes. These catalysts facilitate the reduction of ketones to alcohols under mild conditions, emphasizing the role of sulfonamide-based compounds in enhancing the efficiency and selectivity of chemical reactions (Ruff et al., 2016).

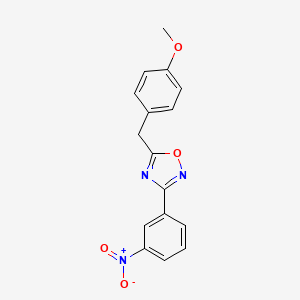

Anticancer and Enzyme Inhibition

The structural framework of 4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide has been incorporated into novel compounds showing inhibitory activity against carbonic anhydrase IX, a target for anticancer therapy. These findings suggest potential applications in developing new anticancer agents with improved selectivity and potency (Aimene et al., 2019).

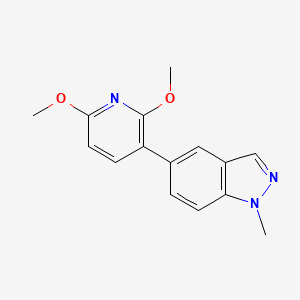

Pharmaceutical Development

The compound's structural analogs have been investigated for their role in synthesizing new pharmaceutical agents. For instance, modifications of benzenesulfonamide scaffolds have led to the development of drugs with potential applications in treating inflammation, viral infections, and various forms of cancer, showcasing the chemical's versatility in drug development (Gul et al., 2016).

Propiedades

IUPAC Name |

4-ethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-2-12-5-7-14(8-6-12)19(17,18)16-11-13-4-3-9-15-10-13/h3-10,16H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOZVNMQFRVXMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203661 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-chlorobenzenesulfonohydrazide](/img/structure/B5542102.png)

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5542170.png)